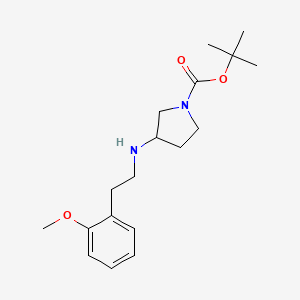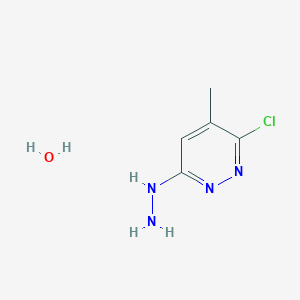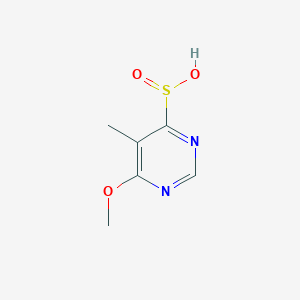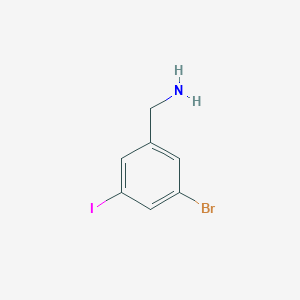
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile is an organic compound that features a phenyl ring substituted with amino, bromo, and chloro groups, as well as an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: The phenyl ring is nitrated to introduce a nitro group.
Halogenation: The nitrated compound undergoes halogenation to introduce bromo and chloro substituents.
Reduction: The nitro group is reduced to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromo and chloro groups can be reduced to form the corresponding dehalogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted phenylacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Amino-4-bromo-6-chlorophenyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-(2-Amino-4-bromo-6-chlorophenyl)acetamide: Contains an acetamide group instead of acetonitrile.
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid: Features an acetic acid group instead of acetonitrile.
Uniqueness
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the acetonitrile functionality is required.
Eigenschaften
Molekularformel |
C8H6BrClN2 |
|---|---|
Molekulargewicht |
245.50 g/mol |
IUPAC-Name |
2-(2-amino-4-bromo-6-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrClN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2 |
InChI-Schlüssel |
LDVKMMCELIJBHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)CC#N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)
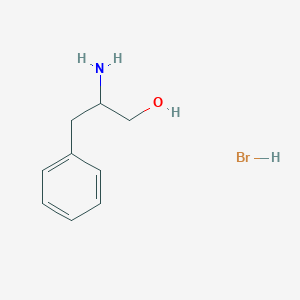


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
